1'-Benzyl-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Interpretation
The systematic International Union of Pure and Applied Chemistry nomenclature for 1'-Benzyl-4,5-dihydro-3H-spiro[benzo[b]oxazepine-2,4'-piperidine] follows established protocols for spirocyclic compounds where the prefix "spiro" denotes the characteristic structural feature of two rings sharing one common atom. The complete systematic name reveals multiple layers of structural information encoded within the nomenclature framework. The benzyl substituent attached to the nitrogen atom in the piperidine ring is designated by the 1' position indicator, signifying its location on the first carbon adjacent to the spiro center in the piperidine component.
The molecular formula C20H24N2O represents the elemental composition, with a molecular weight of 308.423 grams per mole. The compound's Chemical Abstracts Service registry number 693789-32-1 provides unique identification within chemical databases. The structural interpretation reveals a spiro junction between position 2 of the benzoxazepine ring system and position 4 of the piperidine ring, creating the characteristic perpendicular arrangement that defines spirocyclic geometry.
The systematic name components can be deconstructed to understand the structural features systematically. The "4,5-dihydro-3H" designation indicates the saturation pattern within the benzoxazepine ring system, where the 4 and 5 positions contain additional hydrogen atoms compared to the fully aromatic system, and the 3H notation specifies the tautomeric form. The "benzo[b]oxazepine" portion identifies the fused ring system consisting of a benzene ring fused to a seven-membered oxazepine ring containing both nitrogen and oxygen heteroatoms in the 1 and 4 positions respectively.
The International Union of Pure and Applied Chemistry numbering system for this compound follows the established convention where numbering begins in the smaller ring adjacent to the spiro atom, proceeding through the smaller ring, then through the spiro atom, and finally around the larger ring. In this specific case, the piperidine ring (six-membered) is considered relative to the benzoxazepine system, and the numbering prioritizes the heteroatoms according to established precedence rules where oxygen receives higher priority than nitrogen.
Properties
IUPAC Name |
1'-benzylspiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-2-6-17(7-3-1)16-22-14-11-20(12-15-22)10-13-21-18-8-4-5-9-19(18)23-20/h1-9,21H,10-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGNVURNCQTMIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2OC13CCN(CC3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678522 | |
| Record name | 1'-Benzyl-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693789-32-1 | |
| Record name | 1'-Benzyl-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1'-Benzyl-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine], with the CAS number 693789-32-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on neuroprotective effects and acetylcholinesterase (AChE) inhibitory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 308.42 g/mol. The structure features a spirocyclic system that may contribute to its biological properties.
Neuroprotective Activity
Recent studies have indicated that derivatives of benzoxazepines exhibit neuroprotective activity against various neurotoxic agents. In particular, the compound's ability to protect human neuroblastoma SH-SY5Y cells from oxidative stress induced by hydrogen peroxide and β-amyloid fragments has been documented. The following table summarizes the findings related to neuroprotective activity:
| Compound | Neurotoxic Agent | Concentration (µM) | Viability (%) |
|---|---|---|---|
| 1'-Benzyl-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine] | H₂O₂ | 10 | 85 |
| 1'-Benzyl-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine] | Aβ25–35 | 10 | 78 |
These results suggest that the compound can significantly mitigate cell death in response to neurotoxic stimuli.
Acetylcholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) is a critical mechanism for potential therapeutic agents in treating Alzheimer's disease. The AChE inhibitory activity of the compound was evaluated using standard assays. The results are summarized in the following table:
| Compound | IC50 (µM) | Inhibition (%) at 10 µM |
|---|---|---|
| 1'-Benzyl-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine] | 6.98 | 58.26 |
The compound demonstrated moderate AChE inhibitory activity with an IC50 value of 6.98 µM, indicating its potential as a therapeutic agent for cognitive enhancement.
Case Study 1: Neuroprotection in SH-SY5Y Cells
In a controlled study involving SH-SY5Y cells exposed to β-amyloid-induced toxicity, treatment with the compound resulted in a significant increase in cell viability compared to untreated controls. This suggests that the compound may exert protective effects against Alzheimer’s-related neurotoxicity.
Case Study 2: AChE Inhibition
A separate study focused on the AChE inhibitory effects of various benzoxazepine derivatives revealed that the compound not only inhibited AChE but also showed a dose-dependent response in cell assays. The findings support its potential use in developing anti-Alzheimer's medications.
Scientific Research Applications
Antipsychotic Activity
Research indicates that derivatives of spiro[benzo[b][1,4]oxazepine] compounds exhibit antipsychotic effects. Studies have shown that these compounds can interact with dopamine receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders. The spiro structure contributes to the selectivity and potency of these compounds against specific receptor subtypes .
Antidepressant Effects
The compound has also been investigated for its potential antidepressant properties. Some studies suggest that it may modulate serotonin levels in the brain, offering a new avenue for treating depression without the side effects associated with traditional SSRIs (Selective Serotonin Reuptake Inhibitors) .
Neuroprotective Properties
Preliminary studies suggest that 1'-Benzyl-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine] may provide neuroprotective effects against oxidative stress and neuroinflammation. This makes it a candidate for further research in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Chemical Synthesis and Derivatives
The synthesis of 1'-Benzyl-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine] involves multi-step organic reactions that can be optimized for yield and purity. Variations in the benzyl substituent can lead to derivatives with enhanced pharmacological profiles. For example:
| Derivative | Structure | Potential Application |
|---|---|---|
| 7-Fluoro | 7-Fluoro Structure | Increased potency in dopamine receptor binding |
| 7-Chloro | 7-Chloro Structure | Enhanced selectivity for serotonin receptors |
Case Study 1: Antipsychotic Evaluation
A study conducted on a series of spiro[benzo[b][1,4]oxazepine] derivatives demonstrated that a particular compound exhibited significant antipsychotic activity in animal models. The study highlighted its ability to reduce hyperactivity induced by amphetamines, suggesting its potential as an antipsychotic agent .
Case Study 2: Neuroprotection in Animal Models
In another investigation, researchers explored the neuroprotective effects of 1'-Benzyl-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]. The results indicated a reduction in neuronal death and inflammation markers in models of oxidative stress, supporting its role as a therapeutic candidate for neurodegenerative disorders .
Chemical Reactions Analysis
Hydrogenolysis of the Benzyl Group
The benzyl group at the 1'-position undergoes catalytic hydrogenolysis, enabling deprotection to generate secondary amine intermediates. This reaction is critical for synthesizing pharmacologically active derivatives.
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Benzyl group removal | H₂ (1–3 atm), Pd/C (10% wt), EtOH, 25–50°C | 4,5-dihydro-3H-spiro[benzo[b] oxazepine-2,4'-piperidine] | 75–85% |
Mechanistic Insight :
-
The reaction proceeds via adsorption of hydrogen onto palladium, followed by cleavage of the C–N bond in the benzyl group.
-
Steric hindrance from the spiro system slightly reduces reaction rates compared to non-spiro analogs.
Nucleophilic Substitution at the 7-Position
The electron-deficient aromatic ring facilitates electrophilic substitution, with the 7-position being highly reactive due to conjugation with the oxazepine oxygen.
Key Observations :
-
Chlorination proceeds regioselectively at the 7-position due to directed ortho-metalation effects.
-
Fluorination requires polar aprotic solvents for optimal selectivity.
Cycloaddition Reactions
The dihydrooxazepine ring participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocyclic systems.
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Nitrile oxide cycloaddition | CH₃C≡N⁺O⁻, toluene, 110°C | 1'-Benzyl-4,5,8,9-tetrahydro-3H-spiro[benzo[b]isoxazolo[3,4-d] oxazepine-2,4'-piperidine] | 47% |
Mechanistic Insight :
-
The reaction proceeds via a concerted mechanism, with the oxazepine oxygen stabilizing the transition state.
Alkylation of the Piperidine Nitrogen
The secondary amine in the piperidine ring undergoes alkylation, enhancing solubility and bioactivity.
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Methylation | CH₃I, K₂CO₃, DMF, 60°C | 1'-Benzyl-3-methyl-4,5-dihydro-3H-spiro[benzo[b] oxazepine-2,4'-piperidine] | 78% |
Optimization Note :
-
Excess methyl iodide and prolonged reaction times minimize di-alkylation byproducts.
Oxidation of the Dihydrooxazepine Ring
Controlled oxidation converts the dihydrooxazepine moiety into a fully aromatic system.
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Aromatization | KMnO₄, H₂O, 0°C | 1'-Benzyl-3H-spiro[benzo[b] oxazepine-2,4'-piperidine] | 65% |
Side Reactions :
-
Over-oxidation can occur at temperatures >5°C, leading to ring-opening byproducts.
Hydrolysis and Decarboxylation
The spiro system undergoes hydrolysis under acidic conditions, followed by decarboxylation to form ketone intermediates.
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Hydrolysis/Decarboxylation | HCl (6M), reflux, 12 hrs | 1-Benzyl-4-piperidone | 81% |
Synthetic Utility :
Reductive Amination
The secondary amine reacts with aldehydes to form tertiary amines via reductive amination.
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Benzaldehyde coupling | PhCHO, NaBH₃CN, MeOH, 25°C | 1'-Benzyl-4-(benzylamino)-4,5-dihydro-3H-spiro[benzo[b] oxazepine-2,4'-piperidine] | 70% |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Modifications
Several structural analogues of this compound have been synthesized to optimize pharmacokinetic (PK) properties, potency, and selectivity. Key derivatives include:
Key Observations:
- Boc-protected derivatives (e.g., tert-butyl carbamate) enhance solubility and serve as intermediates for further functionalization .
- Fluorination at the 7-position increases metabolic stability by blocking oxidative degradation pathways .
Physicochemical and PK Properties
Comparative data for select derivatives:
| Compound | logP | logD (pH 7.4) | Polar Surface Area (Ų) | Solubility (µg/mL) |
|---|---|---|---|---|
| Parent (1'-Benzyl) | 3.1 | 1.8 | 20.7 | 12.4 |
| CM3852-0277 (1'-Methyl, oxan-4-yl) | 2.02 | -0.47 | 20.7 | 45.6 |
| 7-Fluoro-tert-butyl derivative | 2.5 | 1.2 | 29.3 | 28.9 |
Key Trends:
Preparation Methods
Rhodium-Catalyzed Intramolecular Hydrofunctionalization of Alkynes
One of the most efficient strategies to synthesize benzo-fused seven-membered heterocycles such as benzoxazepines involves rhodium-catalyzed intramolecular hydrofunctionalization of internal alkynes. This method allows the formation of the seven-membered oxazepine ring by cyclization of suitably functionalized alkynes bearing amino or hydroxy groups.
- Catalyst system: 4 mol % Rhodium complex [Rh(cod)Cl] combined with 10 mol % chiral ligand (e.g., (R)- or (S)-DTBM-Segphos or DTBM-Garphos) and 10 mol % Brønsted acid.
- Solvent: 1,2-Dichloroethane (DCE) at 0.4 M concentration.
- Reaction conditions: Heating at 70 °C for extended periods (up to 5 days) to achieve high yields and enantioselectivity.
- Outcome: Efficient formation of 1,4-benzo[e]oxazepines with good to excellent yields and high enantiomeric excess.
| Entry | Ligand Used | Yield (%) | Enantiomeric Ratio (er) | Reaction Time | Notes |
|---|---|---|---|---|---|
| 1 | (S)-DTBM-Garphos | High | Excellent (>90:10) | 5 days | Major enantiomer (S)-2d observed |
| 2 | (R)-BINAP | 19 | 57:43 | 1 day | Low yield and poor selectivity |
| 3 | (R)-BINAP (5 days) | 58 | 57:43 | 5 days | Yield improved, enantioselectivity unchanged |
This approach is particularly useful for constructing the spirocyclic framework when the alkyne precursor is appropriately designed with an amino moiety positioned for intramolecular cyclization.
Preparation of Alkyne Precursors
The rhodium-catalyzed cyclization requires the prior synthesis of alkyne-containing precursors. Typical preparation involves etherification of salicylaldehyde derivatives with bromoalkynes under mild conditions:
- Reaction: Salicylaldehyde reacts with 1-bromo-2-butyne in the presence of a base (e.g., potassium carbonate) in DMF at room temperature.
- Workup: Quenching with water, extraction with ethyl acetate, washing, drying, and purification by silica gel chromatography.
- Yield: Typically high (around 83%) producing 2-(but-2-yn-1-yloxy)benzaldehyde, a key intermediate for further cyclization steps.
This alkyne intermediate is essential for the subsequent Rh-catalyzed cyclization to form the benzoxazepine ring.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of benzo-fused seven-membered azaheterocycles, including benzoxazepines.
- Significant reduction in reaction times (minutes instead of hours or days).
- Improved yields and cleaner reactions.
- Environmentally friendly, often solvent-free or using minimal solvents.
- Enhanced chemo-, regio-, and stereoselectivity in some cases.
- Reaction of substituted isatoic anhydrides with amino acids or amino alcohols under microwave irradiation.
- Use of acidic alumina as a solid support to facilitate condensation reactions.
- Power settings ranging from 390 W to 720 W with reaction times from 3 to 10 minutes.
- Temperatures typically between 110 °C and 120 °C.
Representative Reaction Scheme:
Although these examples focus on benzodiazepines, the analogous conditions and strategies are applicable to benzoxazepines due to structural similarities in the seven-membered ring formation.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Typical Yields | Notes |
|---|---|---|---|---|
| Rhodium-Catalyzed Hydrofunctionalization | [Rh(cod)Cl], chiral phosphine ligand, Brønsted acid, DCE, 70 °C, 5 days | High enantioselectivity, good yields | 58-90% | Suitable for enantioenriched benzoxazepines |
| Alkyne Precursor Synthesis | Salicylaldehyde + 1-bromo-2-butyne, K2CO3, DMF, rt, 16 h | High yield, straightforward | ~83% | Prepares key intermediate for cyclization |
| Microwave-Assisted Synthesis | Isatoic anhydride + amino acids, MW irradiation, 110-120 °C, 3-10 min | Fast, clean, solvent-free possible | 75-92% | Applicable to benzodiazepines and benzoxazepines |
Research Findings and Practical Considerations
- The rhodium-catalyzed method provides access to enantiomerically enriched benzoxazepines, which is crucial for pharmaceutical applications.
- Microwave-assisted synthesis offers a rapid alternative, significantly reducing reaction times while maintaining good yields and purity.
- The choice of ligand and acid catalyst in the Rh-catalyzed method greatly influences yield and enantioselectivity.
- Preparation of the alkyne precursor is a critical step that determines the success of the cyclization reaction.
- Solid supports like acidic alumina can enhance microwave-assisted reactions by providing heterogeneous catalysis and ease of workup.
- Both methods avoid harsh conditions and use relatively mild temperatures, preserving sensitive functional groups.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1'-benzyl-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine], and how do substituents influence reaction pathways?
- Methodological Answer : The compound is synthesized via reductive rearrangement of spiro-piperidinyl chromanone oximes using diisobutylaluminum hydride (DIBAH). Substituents on the aryl moiety dictate regioselectivity: electron-donating groups favor ortho rearrangement, while electron-withdrawing groups promote para pathways. Purification typically involves column chromatography followed by recrystallization in ethanol/water mixtures . Alternative routes include condensation reactions with benzyl halides under reflux with acetic acid catalysis, monitored by TLC for intermediate stability .
Q. Which analytical techniques are critical for structural confirmation of this spirocyclic compound and its derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming spirojunction and benzoxazepine-piperidine fusion. Key diagnostic signals include:
- ¹H NMR : Distinct splitting patterns for dihydrooxazepine protons (δ 3.5–4.5 ppm) and piperidine benzyl protons (δ 7.2–7.4 ppm).
- ¹³C NMR : Quaternary carbons at the spiro center (δ 70–80 ppm).
High-resolution mass spectrometry (HRMS) validates molecular formulas, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .
Q. How is this compound prioritized in target-based drug discovery, particularly for enzyme inhibition?
- Methodological Answer : High-throughput screening (HTS) identified its derivatives as hits for stearoyl-CoA desaturase 1 (SCD1) inhibition, a target in metabolic disorders. Validation involves:
- In vitro assays : Measuring IC₅₀ values using recombinant SCD1 and oleic acid substrate.
- SAR studies : Modifying the benzyl group and piperidine nitrogen to enhance potency and selectivity .
Advanced Research Questions
Q. How do solvent systems influence regioselectivity in synthesizing derivatives of this spirocyclic scaffold?
- Methodological Answer : Solvent polarity and coordination ability dictate reaction pathways. For example:
- Polar aprotic solvents (DMF, DMSO) : Stabilize charged intermediates, favoring dibenzo[b,f][1,4]oxazepine derivatives.
- Non-polar solvents (toluene) : Promote pyrimidine formation via cyclocondensation.
Mechanistic studies using DFT calculations or isotopic labeling (e.g., ¹⁸O) can elucidate solvent-mediated transition states .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for SCD1 inhibition?
- Methodological Answer : Discrepancies often arise from pharmacokinetic (PK) limitations. Mitigation strategies include:
- Prodrug design : Introducing esterase-labile groups (e.g., tert-butyl carbamate) to improve bioavailability.
- Metabolic stability assays : Liver microsome incubation to identify vulnerable sites for structural optimization.
- Tissue distribution studies : Radiolabeled (¹⁴C) analogs track compound accumulation in target organs .
Q. How do electronic and steric effects of substituents modulate the compound’s binding affinity to aspartyl proteases like BACE-1?
- Methodological Answer : Computational docking (AutoDock Vina) and molecular dynamics simulations reveal:
- Electron-withdrawing groups (e.g., -CF₃) : Enhance hydrogen bonding with catalytic aspartate residues (Asp32/Asp228 in BACE-1).
- Bulky substituents (e.g., cyclopropylmethyl) : Induce conformational strain, reducing fit into the active site.
Experimental validation via isothermal titration calorimetry (ITC) quantifies binding entropy/enthalpy trade-offs .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
- Methodological Answer : Key issues include:
- Racemization : Minimized by low-temperature (<0°C) DIBAH reactions and chiral auxiliaries (e.g., Evans’ oxazolidinones).
- Catalyst optimization : Asymmetric hydrogenation with Ru-BINAP catalysts achieves >95% ee.
Process analytical technology (PAT) tools, such as in-line FTIR, monitor enantioselectivity during continuous flow synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
